molecular formula C21H25N5O3 B3020317 1-(3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-5-phenylpentane-1,5-dione CAS No. 2034342-23-7

1-(3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-5-phenylpentane-1,5-dione

Cat. No. B3020317
CAS RN: 2034342-23-7
M. Wt: 395.463
InChI Key: WRVTXTCSLSOQLH-UHFFFAOYSA-N
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Description

The compound appears to be a complex molecule that may be related to the azetidine and pyrrolidine families, which are both significant in medicinal chemistry due to their presence in various bioactive compounds. The structure suggests the presence of multiple functional groups, including a triazole, which is often seen in pharmaceuticals for its diverse biological activities.

Synthesis Analysis

The synthesis of related azetidine derivatives has been explored through methods such as the Norrish Type II photoreaction of 4-pyruvolyazetidin-2-ones, as described in the conversion of potassium benzylpenicillinate into 1-substituted derivatives of 3-phenylacetamidoazetidine-2,4-diones . This method involves a displacement reaction followed by photolysis to yield the desired azetidinediones. Such strategies could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of the compound likely includes a 1,2,3-triazole ring, which is known for its utility in drug design due to its resemblance to the peptide bond and its ability to engage in hydrogen bonding . The presence of a 2-oxopyrrolidinyl moiety suggests a five-membered lactam, which could impart rigidity to the molecule and affect its biological activity.

Chemical Reactions Analysis

The compound's chemical reactivity would be influenced by its functional groups. For instance, the triazole moiety could participate in reactions typical of heterocycles, such as nucleophilic substitution or metal-catalyzed cross-coupling reactions. The azetidine and pyrrolidine rings could undergo ring-opening reactions under certain conditions, which might be useful in further chemical modifications .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound are not provided, we can infer that the presence of multiple heterocycles would likely result in a compound with a high degree of polarity and potential for hydrogen bonding, which could affect its solubility and stability. The molecular rigidity imparted by the fused ring systems could also influence its conformational behavior, which is important in the context of drug-receptor interactions .

properties

IUPAC Name

1-[3-[4-[(2-oxopyrrolidin-1-yl)methyl]triazol-1-yl]azetidin-1-yl]-5-phenylpentane-1,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c27-19(16-6-2-1-3-7-16)8-4-9-21(29)25-14-18(15-25)26-13-17(22-23-26)12-24-11-5-10-20(24)28/h1-3,6-7,13,18H,4-5,8-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVTXTCSLSOQLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)CCCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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